N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide - 1797837-91-2

N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Catalog Number: EVT-3128398
CAS Number: 1797837-91-2
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS)

Compound Description: 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS) is a 1,2,4-triazole-3-thione derivative synthesized through the reaction of 2-cyanopyridine and N-phenylthiosemicarbazide. [] It serves as a precursor to other 1,2,4-triazole derivatives. []

Relevance: Both pyph3NS and N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide share the core structure of a 4-phenyl-5-substituted 1,2,4-triazole ring system. They differ in the substituent at the 5-position and the presence of a thione group in pyph3NS compared to the sulfonyl linker in the target compound. []

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS) is another 1,2,4-triazole derivative synthesized from pyph3NS through reaction with chloroacetic acid followed by esterification. [] This compound acts as a ligand for complexing with Group 12 elements, specifically zinc, cadmium, and mercury. [] The complexes formed show diverse structural arrangements influenced by the metal center and the ligand's coordination mode. []

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

Compound Description: This series of compounds, synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(aryl)acetamide, represents a library of 1,2,4-triazole derivatives with varying aryl substitutions on the acetamide group. [] These derivatives were screened for their in vitro antibacterial, antifungal, and antituberculosis activities. []

Relevance: This series shares the 1,2,4-triazole core structure and acetamide moiety with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. The variations lie in the substitution on the 5-position of the triazole ring (pyridine-4-yl in the series versus 4-methyl in the target compound) and the presence of a piperidine ring connected via a sulfonyl linker in the target compound, which is absent in this series. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: 1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide features a 4-phenyl-1,2,4-triazole ring substituted at the 5-position with a (p-tolyloxy)methyl group. [] The crystal structure of this compound reveals centrosymmetric dimers formed through N—H⋯N hydrogen bonds, further contributing to a complex three-dimensional structure via C—H⋯O and C—H⋯π interactions. []

Relevance: Similar to N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, this compound possesses a 4-phenyl-1,2,4-triazole ring linked to an acetamide moiety through a sulfur atom. The difference lies in the 5-position substituent of the triazole ring and the aryl group attached to the acetamide. Additionally, the target compound includes a piperidine ring connected via a sulfonyl linker, which is absent in this compound. []

1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Compound Description: This compound features a 4-phenyl-1,2,4-triazole ring substituted at the 5-position with a (1H-1,2,4-triazol-1-yl)methyl group. [] Its crystal structure reveals stabilization through weak intermolecular C-(HN)-N-... hydrogen-bond interactions. []

Relevance: Both this compound and N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide share the common structural motif of a 4-phenyl-1,2,4-triazole ring. The key differences include the substituent at the 5-position of the triazole ring, the presence of a sulfur linker in this compound connecting to an ethanone group, and the absence of the piperidine and acetamide moieties found in the target compound. []

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine

Compound Description: This compound is a key intermediate in the synthesis of a series of azinane triazole-based derivatives designed as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). [] It features a 4-methyl-1,2,4-triazole ring connected to a piperidine ring via a sulfonyl linker. []

Relevance: This compound exhibits striking structural similarities to N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, sharing the core structure of a 4-methyl-1,2,4-triazole ring linked to a piperidine ring via a sulfonyl linker. The difference lies in the presence of an acetamide-substituted phenyl group attached to the piperidine in the target compound, which is absent in this compound. []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives (12a–o)

Compound Description: This series of compounds represents a library of azinane triazole-based derivatives synthesized from 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine. [] They feature a 4-methyl-1,2,4-triazole ring linked to a piperidine ring via a sulfonyl linker, further connected to an ethanamoylthio group with various N-alkyl/phenyl/aryl substitutions. [] These derivatives were evaluated for their inhibitory potential against AchE, α-glucosidase, urease, LOX, and BChE. []

7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives

Compound Description: This series of compounds combines 1,2,4-triazole-3-thiol and theophylline moieties, synthesized for the first time and evaluated for their actoprotective activity. [] These derivatives feature a 4-phenyl-1,2,4-triazole-3-thiol linked to a theophylline molecule via a methylene bridge. []

(S)-N-(3-(6--isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio) pyrrolidine-3-carboxamide

Compound Description: This compound is the active ingredient in a granular composition discussed in a patent. [, ] It features a 1-methyl-1,2,4-triazol-3-yl group linked to a complex structure including indazole, dihydropyridine, and pyrrolidine rings. [, ] The composition described in the patent focuses on specific ratios of different forms of the compound (HCl salt, amorphous HCl salt, and amorphous free base). [, ]

4-methyl-2-phenyl-5-[4-phenyl-5-(propylsulfanyl)-4H/-1,2,4-triazol-3-yl]-1,3-thiazole

Compound Description: This compound combines a 4-phenyl-1,2,4-triazole ring with a 1,3-thiazole ring system. [] Its crystal structure is described in the provided data. []

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile

Compound Description: This compound is a dimeric structure featuring two 4-phenyl-1,2,4-triazole rings linked by a disulfide bridge, each triazole further connected to a 1,3-thiazole ring system. [] It displays antibacterial and antifungal activity. []

Compound Description: This research explored replacing the 4-phenyl substituent with a 4-ethyl group in a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives. [] These 4-ethyl substituted triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. []

Compound Description: This complex triazole derivative incorporates a 4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazole-3-thiol moiety linked to a dihydro-3H-1,2,4-triazole-3-thione core through a methoxy group. [] This compound and related Schiff base derivatives were synthesized and evaluated for their antimicrobial activities. []

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound combines a 4,5-diphenyl-1,2,4-triazole ring with a cyclobutane ring system. [] It was synthesized and its molecular structure was studied using X-ray diffraction and Density Functional Theory (DFT) calculations. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives

Compound Description: This series of compounds consists of 1,2,4-triazole derivatives with varying aryl substitutions on both the acetamide group and a carbamoylmethyl substituent at the 4-position of the triazole ring. [] These derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. []

Relevance: These compounds share the 1,2,4-triazole core structure and acetamide moiety with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. The main differences lie in the 5-position substituent of the triazole ring (pyridine-4-yl in the series versus 4-methyl in the target compound), the presence of a carbamoylmethyl group at the 4-position in the series, and the absence of the piperidine ring found in the target compound. []

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

Compound Description: This series of compounds combines a 4-phenyl-1,2,4-triazole ring with a pyrazole ring system. [] They were synthesized and characterized with varying R-substituents on the acetamide group. []

Relevance: These compounds share the 1,2,4-triazole core structure and the thioacetamide moiety with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. The key difference lies in the 5-position substituent on the triazole ring, with a 5-methyl-1H-pyrazole-3-yl group in this series versus a 4-methyl group in the target compound. Additionally, this series lacks the piperidine ring found in the target compound. []

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

Compound Description: This research describes the synthesis of two series of compounds, both incorporating a 1,2,4-triazole ring system. The first series links the triazole to an imidazo(4,5-b)pyridine moiety, while the second series connects it to a pyrazol-5-amine group. []

N'-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds represents a hybrid structure combining a 1,2,4-triazole ring with a coumarin moiety. []

Relevance: These compounds share the 1,2,4-triazole core structure with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. The key differences lie in the substituents at the 4- and 5-positions of the triazole ring (methyl/phenyl and phenyl, respectively, in the series versus 4-methyl in the target compound), the presence of a thioacetyl linker connected to a coumarin moiety in the series, and the absence of the piperidine and acetamide groups found in the target compound. []

Compound Description: This series of compounds incorporates theophylline-7-acetic acid (acefylline) with 1,2,4-triazole and N-phenyl acetamide moieties. [] These hybrids were synthesized and tested for their in vitro anti-cancer potential against A549 (lung) and MCF-7 (breast) cell lines. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h)

Compound Description: This series of compounds represents 1,2,4-triazole derivatives with varying aryl substitutions on the acetamide group. [] These derivatives were synthesized and investigated for their antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). []

Relevance: These compounds share the 1,2,4-triazole core structure and the acetamide moiety with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. The main differences lie in the substituent at the 5-position of the triazole ring [(4-aminophenoxy)methyl in the series versus 4-methyl in the target compound] and the absence of the piperidine ring connected via a sulfonyl linker in the series. []

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound is a theophylline-derived 1,2,4-triazole derivative that demonstrated significant actoprotective activity in preclinical studies. [] It features a 4-phenyl-1,2,4-triazole-3-thiol linked to a theophylline molecule via a methylene bridge, with a 2-hydroxyethylthio substituent at the 5-position of the triazole ring. []

Compound Description: This series of compounds combines a thieno[2,3-d]pyrimidin-4(3H)-one core with a benzimidazole ring and either acetamide or 1,2,4-oxadiazol-5-ylmethyl substituents. [] These derivatives were synthesized and exhibited antimicrobial activity superior to the reference drug Streptomycin. []

Relevance: These compounds, although containing an acetamide moiety similar to N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, do not share the 1,2,4-triazole core structure. They represent a different class of heterocyclic compounds with potential antimicrobial activity. []

Diethyl (R)-1-(5-(phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-fluoro benzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methylphosphonate derivatives (7a-g)

Compound Description: This series of compounds represents complex organophosphorous pyrazole-5-one derivatives of 1,2,4-triazoles incorporating a sulfone moiety. [] They were synthesized and evaluated for their antimicrobial and antifungal activities. []

1,1-dimethyl-3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)thiourea (5) and 1,1-dimethyl-3-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]thiourea (6)

Compound Description: These compounds are 1,2,4-triazole derivatives with thiourea moieties. [] They were synthesized and their structures were confirmed by 1H and 13C NMR spectroscopy. [] These compounds exhibited moderate antiproliferative and antibacterial activities, with compound (6) also showing antioxidant properties. []

N-[4-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-tiadiazin-6-yl)phenyl]-2-[1-(piridin-2-yl)etiliden]hydrazinecarbothioamide (11) and 2-[{[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol (3)

Compound Description: These compounds are 1,2,4-triazole derivatives with distinct structural features. Compound (11) incorporates a triazolothiadiazine ring system, while compound (3) is a Schiff base derivative. [] Compound (3) was studied using single-crystal X-ray diffraction. []

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2) and its derivatives

Compound Description: This compound is a triazoloquinazolinone derivative synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide. [] It serves as a key intermediate for the synthesis of various derivatives, including arylidene amino derivatives, hydrazino derivative, thiourea derivative, and thiazolidine derivatives. []

Relevance: This compound, although containing a triazole ring like N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, is fused to a quinazolinone system. This fused ring system and the absence of the piperidine and acetamide moieties differentiate it from the target compound. []

Compound Description: This compound represents a coumarin-triazole hybrid structure synthesized from umbelliferone. []

4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

Compound Description: This research involved the synthesis of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. [] These compounds were evaluated for their antitumor activity against three human cancer cell lines: human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). []

Relevance: These compounds, while containing heterocyclic rings, do not share the 1,2,4-triazole core structure with N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide. They represent a different class of heterocyclic compounds with potential antitumor activity. []

Properties

CAS Number

1797837-91-2

Product Name

N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

IUPAC Name

N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide

Molecular Formula

C18H23N5O4S

Molecular Weight

405.47

InChI

InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24)

InChI Key

QJKYTSJGHAEMFM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.